molecular formula C27H27N3O5 B4051251 1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B4051251
M. Wt: 473.5 g/mol
InChI Key: GCJIGMCXSBONMD-UHFFFAOYSA-N
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Description

The compound 1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a pyrimidoquinoline derivative with a complex polycyclic framework. Key features include:

  • Molecular formula: Likely C₂₃H₂₃N₃O₅ (based on analogs such as CAS 5811-34-7, C₂₀H₂₁N₃O₅ ).
  • Functional groups: A benzyl group at position 1, a 4-hydroxy-3-methoxyphenyl group at position 5, and two methyl groups at position 6.

Properties

IUPAC Name

1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-27(2)12-17-22(19(32)13-27)21(16-9-10-18(31)20(11-16)35-3)23-24(28-17)30(26(34)29-25(23)33)14-15-7-5-4-6-8-15/h4-11,21,28,31H,12-14H2,1-3H3,(H,29,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJIGMCXSBONMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction might start with the formation of an intermediate quinoline derivative, followed by further functionalization to introduce the benzyl and hydroxy-methoxyphenyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a quinone derivative, while reduction could produce a more saturated quinoline ring system .

Scientific Research Applications

The compound 1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic molecule that has garnered attention for its potential applications in various fields of scientific research. This article explores its applications in medicinal chemistry, pharmacology, and material science.

Anticancer Activity

Research indicates that derivatives of pyrimidine and quinoline compounds exhibit significant anticancer properties. The specific structure of this compound has been linked to the inhibition of cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound has demonstrated antimicrobial effects against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Research findings suggest that it could be a candidate for developing new antimicrobial agents to combat antibiotic-resistant strains .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of neurotransmitter levels and the inhibition of neuroinflammatory pathways .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Clinical trials are ongoing to assess its efficacy in reducing inflammation markers in affected individuals .

Antioxidant Properties

The antioxidant capacity of this compound has been documented in various assays. Its ability to scavenge free radicals contributes to its protective effects against cellular damage caused by oxidative stress .

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic materials. Its ability to absorb light efficiently and convert it into electrical energy can enhance the performance of solar cells. Research is being conducted to optimize its incorporation into photovoltaic devices for improved energy conversion efficiency .

Polymer Composites

In material science, the incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Its compatibility with various polymers allows for the development of composite materials with tailored characteristics for specific applications such as packaging and automotive components .

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent-Driven Structural Modifications

The target compound’s activity and physicochemical properties are influenced by substituents on the pyrimidoquinoline core. Below is a comparative analysis with analogs from the evidence:

Compound Name / ID Substituents Molecular Weight Key Findings Reference
Target compound 1-benzyl, 5-(4-hydroxy-3-methoxyphenyl), 8,8-dimethyl ~425.4 g/mol Hypothesized enhanced solubility due to polar hydroxyl/methoxy groups; potential HDAC inhibition based on similarity to SAHA (~70% Tanimoto index) . N/A
5-(4-Methylphenyl)-8,8-dimethyl analog 5-(4-methylphenyl), 8,8-dimethyl 380.4 g/mol Crystallized with N,N-dimethylformamide solvent; structural stability confirmed via X-ray diffraction .
5-(4-Chlorobenzyloxy)-3-methoxyphenyl analog 4-chlorobenzyloxy, 3-methoxy 513.9 g/mol Synthesized via multicomponent reactions; exhibited moderate cytotoxicity in preliminary screens .
5-(5-Methylthiophen-2-yl) derivative 5-(5-methylthiophene), 2-(3-methylbutylsulfanyl) 454.5 g/mol Sulfanyl group enhances lipophilicity; tested as a kinase inhibitor .
SAHA (Vorinostat) Hydroxamic acid-based 264.3 g/mol HDAC inhibitor with ~70% similarity to pyrimidoquinoline derivatives in pharmacophore alignment .

Key Observations :

  • Substituent effects: The benzyl group in the target compound may improve membrane permeability compared to smaller alkyl groups (e.g., methyl in ).
  • Bioactivity trends : Chlorinated analogs (e.g., ) show cytotoxicity, while sulfanyl derivatives (e.g., ) target kinases, suggesting substituent-dependent mechanisms.

Computational and Bioactivity Profiling

  • Molecular docking: Pyrimidoquinoline derivatives exhibit strong binding to HDAC8 (PDB:1T69) and kinase domains due to trione interactions with catalytic residues .
  • Bioactivity clustering : Compounds with 4-hydroxyaryl groups cluster into anti-inflammatory and anticancer groups, while halogenated analogs show antimicrobial activity .

Biological Activity

1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the pyrimidoquinoline class. Its unique structure includes a fused pyrimidine and quinoline ring system with various functional groups that suggest potential for diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N3O5C_{27}H_{27}N_{3}O_{5}. Its structural features include:

  • Benzyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Hydroxyl and Methoxy Substituents : Potentially contribute to antioxidant properties and modulate biological activity.

Biological Activities

Research indicates that compounds related to this pyrimidoquinoline derivative exhibit a range of biological activities. Notable activities include:

  • Antioxidant Activity : The presence of hydroxyl groups is known to confer antioxidant properties.
  • Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have been identified as effective COX inhibitors.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals; potential protective effects against oxidative stress.,
AnticancerInhibition of tumor growth in various cancer cell lines; potential mechanisms involve apoptosis induction.,
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes; reduced inflammation in preclinical models. ,

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Antioxidant Studies : A study demonstrated that derivatives of pyrimidoquinolines exhibited significant free radical scavenging activity compared to standard antioxidants. The mechanism was attributed to the hydroxyl groups facilitating electron donation to reactive species .
  • Anticancer Activity : Research involving analogs of this compound has shown promising results in vitro against various cancer cell lines. For instance, a study indicated that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways .
  • COX Inhibition : A comparative analysis revealed that similar compounds displayed effective inhibition of COX-I and COX-II enzymes with IC50 values ranging from 0.2 μM to 17.5 μM. The structure-activity relationship suggested that substitutions at specific positions significantly enhance inhibitory potency .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with active sites of COX enzymes and other relevant receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 2
1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.